2-Deoxy-2-fluoro-D-glucose-1-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

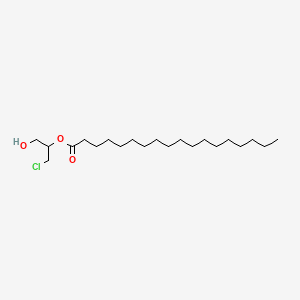

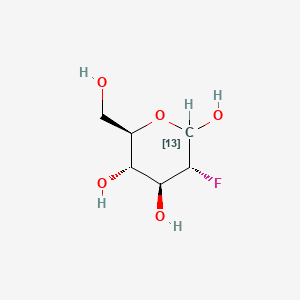

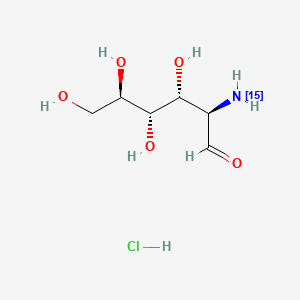

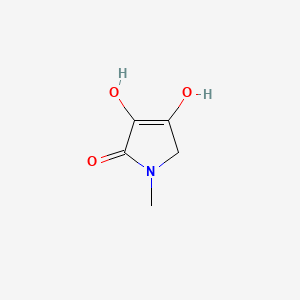

2-Deoxy-2-fluoro-D-glucose-1-13C is a glucose analog where the hydroxyl group at the C-2 position has been replaced by a fluorine atom . It is non-toxic and significantly inhibits glycosylation . As a glucose analog, its uptake is rapid in brain and heart cells . It is commonly used as a radiotracer for glucose in medical diagnostics and in vivo animal imaging studies .

Synthesis Analysis

The synthesis of 2-Deoxy-2-fluoro-D-glucose-1-13C involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . This provides a rapid, high yield synthetic route to 2-deoxy-2-fluoro-D-glucose .Molecular Structure Analysis

The molecular structure of 2-Deoxy-2-fluoro-D-glucose-1-13C is similar to that of glucose, with the exception of the fluorine atom at the C-2 position .Chemical Reactions Analysis

2-Deoxy-2-fluoro-D-glucose-1-13C can be taken up by cells but does not undergo metabolic glycolysis . In plants, it has been found to be involved in glycolysis and starch degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Deoxy-2-fluoro-D-glucose-1-13C are similar to those of glucose due to their structural similarity .Applications De Recherche Scientifique

Plant Imaging

2-Deoxy-2-fluoro-D-glucose (FDG): is a valuable tool in plant imaging, particularly for tracing photoassimilates. It’s structurally similar to glucose, allowing it to mimic the uptake and distribution patterns of glucose in plants . This application is crucial for understanding plant metabolism and can be used to monitor radiotracer translocation, analyze solute transport, and study root uptake processes.

Cancer Research

In cancer research, FDG’s ability to trace glucose uptake is exploited to study the Warburg effect, where cancer cells exhibit increased glycolysis . By using FDG, researchers can map glucose consumption in tumors, providing insights into cancer aggressiveness and metabolism.

Glycoside Biosynthesis

FDG has been used to investigate glycoside biosynthesis in plants. Since glycosides play a role in plant defense and pigmentation, understanding their biosynthesis pathways is essential. FDG helps in tracing the carbon allocation and metabolic pathways involved in glycoside production .

Photoassimilate Tracing

The compound is instrumental in photoassimilate tracing, which is the process of tracking the movement of products of photosynthesis throughout the plant. This application is significant for studies on carbon allocation and plant growth patterns .

Metabolic Studies

FDG can be used to characterize plant metabolism. Knowledge of FDG metabolism in plants is vital for validating its application in plant imaging research. It helps in understanding the translocation and metabolism of photoassimilates .

Mécanisme D'action

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-glucose-1-13C is the hexokinase enzyme . This enzyme plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .

Mode of Action

2-Deoxy-2-fluoro-D-glucose-1-13C is a glucose analog, and it mimics the structure of glucose . Due to its structural similarity, it is taken up by cells in the same manner as glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-glucose-6-phosphate . Unlike glucose-6-phosphate, this molecule cannot undergo further metabolism in the glycolysis pathway . This leads to the accumulation of 2-deoxy-2-fluoro-glucose-6-phosphate in the cell, effectively inhibiting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 2-Deoxy-2-fluoro-D-glucose-1-13C is glycolysis . By inhibiting glycolysis, this compound disrupts the cell’s ability to produce energy through the breakdown of glucose . This can lead to cell death, particularly in cancer cells, which rely heavily on glycolysis for energy production .

Pharmacokinetics

The pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-1-13C are similar to those of glucose . It is rapidly taken up by cells and phosphorylated by hexokinase . This leads to its accumulation within cells, allowing it to exert its inhibitory effect on glycolysis .

Result of Action

The primary result of the action of 2-Deoxy-2-fluoro-D-glucose-1-13C is the inhibition of glycolysis . This can lead to a decrease in ATP production, disrupting cellular processes and potentially leading to cell death . This is particularly significant in cancer cells, which rely heavily on glycolysis for energy production .

Action Environment

The action of 2-Deoxy-2-fluoro-D-glucose-1-13C can be influenced by various environmental factors. For instance, the uptake of this compound by cells can be affected by the concentration of glucose in the environment . High glucose concentrations can compete with 2-Deoxy-2-fluoro-D-glucose-1-13C for uptake into cells, potentially reducing its effectiveness . Additionally, the pH of the environment can also influence the stability and efficacy of this compound .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-NQBVWVRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-fluoro-D-glucose-1-13C | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![2-Oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylic acid ethyl ester](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)